4-(Hydrazinylmethyl)benzoic acid
Overview
Description
4-(Hydrazinylmethyl)benzoic acid is an organic compound with the molecular formula C8H10N2O2. It contains a benzoic acid moiety substituted with a hydrazinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)benzoic acid typically involves the reaction of 4-formylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydrazinylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products:
Oxidation: Azides or nitro derivatives.
Reduction: Hydrazones or amines.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
4-(Hydrazinylmethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)benzoic acid involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects . The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Shares the benzoic acid core but has a hydroxyl group instead of a hydrazinylmethyl group.
4-Aminobenzoic acid: Contains an amino group in place of the hydrazinylmethyl group.
4-Nitrobenzoic acid: Features a nitro group instead of the hydrazinylmethyl group.
Uniqueness: 4-(Hydrazinylmethyl)benzoic acid is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of hydrazones and Schiff bases, which are valuable in various chemical and biological applications .
Properties
IUPAC Name |
4-(hydrazinylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-5-6-1-3-7(4-2-6)8(11)12/h1-4,10H,5,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBSYGDBSGZDKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600620 | |
Record name | 4-(Hydrazinylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788101-73-5 | |
Record name | 4-(Hydrazinylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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